Pedunculoside

Übersicht

Beschreibung

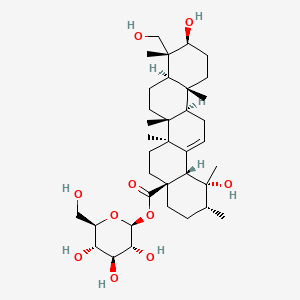

Pedunculoside is a triterpene saponin derived from the barks of Ilex rotunda Thunb . It has been found to exhibit anti-inflammatory and hypolipidemic activities .

Synthesis Analysis

The solubility of Pedunculoside has been improved by generating a water-soluble inclusion complex composed of Pedunculoside and the polymer β-cyclodextrin (CDP). This complex was characterized using 1H NMR, FT-IR, UV-vis spectroscopy, powder X-ray diffractometry, and thermogravimetric analysis .

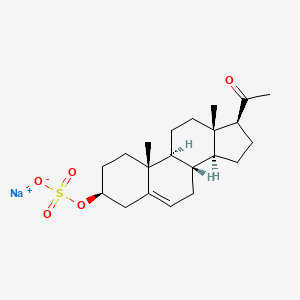

Molecular Structure Analysis

Pedunculoside has a molecular weight of 650.84 . Its molecular formula is C36H58O10 .

Physical And Chemical Properties Analysis

Pedunculoside is a white powder with a density of 1.31 g/cm3 . It is lipophilic and exhibits poor aqueous solubility .

Wissenschaftliche Forschungsanwendungen

Specific Scientific Field

Pharmacology and Cardiovascular Medicine

Methods of Application

To address these issues, a water-soluble inclusion complex of pedunculoside, namely, the beta-CD polymer inclusion complex of pedunculoside (pedunculoside–βCDP), was prepared in this study, and a comparative in vitro stability and pharmacokinetic behavior study was performed between pedunculoside and pedunculoside–βCDP .

Results or Outcomes

The results indicated that pedunculoside–βCDP could significantly improve the pharmacokinetic profile of pedunculoside by increasing plasma exposure, retarding elimination, and reducing intestinal metabolism .

Traditional Chinese Medicine (TCM)

Specific Scientific Field

Application Summary

Ilex rotunda is widely used to treat many disorders as a traditional Chinese medicine (TCM) containing 4%–5% pedunculoside (PDC) .

Methods of Application

A liquid chromatography-tandem mass spectrometry method (LC-MS/MS) was developed and validated to determine PDC in rat plasma .

Results or Outcomes

The validated method was successfully applied to the pharmacokinetic study of PDC in rat plasma after oral administration of pure PDC and Ilex rotunda extract (IRE) .

Anti-Inflammation Agent

Specific Scientific Field

Application Summary

Pedunculoside has been identified as a potential anti-inflammatory agent . A water-soluble inclusion complex of Pedunculoside with the polymer β-cyclodextrin (CDP) has been developed to improve its solubility .

Methods of Application

The solubility of Pedunculoside was improved by generating a water-soluble inclusion complex composed of Pedunculoside and the polymer β-cyclodextrin (CDP) .

Results or Outcomes

The water-solubility of the Pedunculoside–CDP complex was greatly enhanced compared to Pedunculoside alone . The anti-inflammation potency of the Pedunculoside–CDP complex was found to be higher than that of Pedunculoside .

Pharmacokinetic Study

Specific Scientific Field

Application Summary

Pedunculoside is being studied for its pharmacokinetic properties .

Methods of Application

A comparative in vitro stability and pharmacokinetic behavior study was performed between Pedunculoside and its beta-CD polymer inclusion complex .

Results or Outcomes

The results indicated that the beta-CD polymer inclusion complex could significantly improve the pharmacokinetic profile of Pedunculoside by increasing plasma exposure, retarding elimination, and reducing intestinal metabolism .

Metabolic Fate and Pharmacokinetic Properties

Specific Scientific Field

Application Summary

Pedunculoside and its beta-CD polymer inclusion complex (pedunculoside–βCDP) have been studied for their metabolic fate and pharmacokinetic properties .

Methods of Application

A comparative in vitro stability and pharmacokinetic behavior study was performed between pedunculoside and pedunculoside–βCDP . Both pedunculoside and pedunculoside–βCDP exhibited the highest stability in simulated gastric fluid and simulated intestinal fluid but were readily metabolized when co-incubated with Bifidobacterium adolescentis and Bifidobacterium breve .

Results or Outcomes

The results indicated that pedunculoside–βCDP could significantly improve the pharmacokinetic profile of pedunculoside by increasing plasma exposure, retarding elimination, and reducing intestinal metabolism .

Drug Delivery

Specific Scientific Field

Application Summary

More than 50% of new drug candidates in drug discovery are lipophilic and exhibit poor aqueous solubility, which results in poor bioavailability and a lack of dose proportionality . Pedunculoside has been studied for its potential in drug delivery .

Methods of Application

The solubility of Pedunculoside was improved by generating a water-soluble inclusion complex composed of Pedunculoside and the polymer β-cyclodextrin (CDP) .

Results or Outcomes

The water-solubility of the Pedunculoside–CDP complex was greatly enhanced compared to Pedunculoside alone . This opens up possible aqueous applications of insoluble drug candidates in drug delivery .

Safety And Hazards

Eigenschaften

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,2R,4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-1,10-dihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H58O10/c1-19-9-14-36(30(43)46-29-27(42)26(41)25(40)21(17-37)45-29)16-15-33(4)20(28(36)35(19,6)44)7-8-23-31(2)12-11-24(39)32(3,18-38)22(31)10-13-34(23,33)5/h7,19,21-29,37-42,44H,8-18H2,1-6H3/t19-,21-,22-,23-,24+,25-,26+,27-,28-,29+,31+,32+,33-,34-,35-,36+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LARPFJIXBULVPK-FBAXZNBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)O)C)C)C2C1(C)O)C)C(=O)OC6C(C(C(C(O6)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@@]5(C)CO)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H58O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30962647 | |

| Record name | 1-O-(3,19,23-Trihydroxy-28-oxours-12-en-28-yl)hexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30962647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

650.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pedunculoside | |

CAS RN |

42719-32-4 | |

| Record name | 1-O-(3,19,23-Trihydroxy-28-oxours-12-en-28-yl)hexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30962647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.